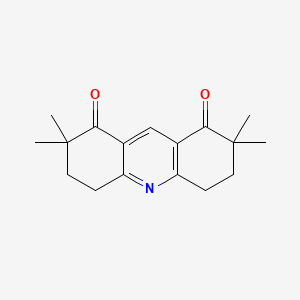

2,2,7,7-Tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione

Description

Properties

IUPAC Name |

2,2,7,7-tetramethyl-3,4,5,6-tetrahydroacridine-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-16(2)7-5-12-10(14(16)19)9-11-13(18-12)6-8-17(3,4)15(11)20/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWOZBPRPUWPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=C3C(=N2)CCC(C3=O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Approaches

Acid-Catalyzed Cyclocondensation

The foundational method for synthesizing 2,2,7,7-tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione involves cyclocondensation of 4,4-dimethyl-1,3-cyclohexanedione (dimedone), paraformaldehyde, and ammonium acetate in glacial acetic acid and methanol. Fincan et al. (2012) reported refluxing a mixture of paraformaldehyde (1.0 mmol), dimedone (2.0 mmol), and glacial acetic acid in methanol for 8 hours, followed by ammonium acetate addition and continued reflux until completion. The crude product was purified via slow evaporation in methanol, yielding crystals suitable for X-ray diffraction. This method achieved a 78% yield, with the molecular structure confirmed by a sofa conformation in the cyclohexene ring and weak C–H⋯O interactions stabilizing the crystal lattice.

Critical Reaction Parameters

- Molar Ratios : A 1:2 ratio of paraformaldehyde to dimedone ensures complete enamine formation.

- Acid Catalyst : Glacial acetic acid (1 mL) facilitates both Knoevenagel condensation and cyclization steps.

- Crystallization : Slow evaporation in methanol produces high-purity crystals with defined symmetry (space group C2/c).

Modern Solvent-Free Catalytic Methods

DBH/DCH-Catalyzed One-Pot Synthesis

Maleki et al. (2013) developed a solvent-free protocol using 1,3-dibromo-5,5-dimethylhydantoin (DBH) or 1,3-dichloro-5,5-dimethylhydantoin (DCH) as green catalysts. Optimized conditions involved heating dimedone (1 mmol), aldehydes (1 mmol), and ammonium acetate (1.2 mmol) with 10 mol% DBH at 130°C for 30 minutes, achieving yields up to 94% (Table 1).

Table 1: Optimization of DBH-Catalyzed Synthesis

| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 130 | 180 | 82 |

| 2 | 10 | 130 | 30 | 94 |

| 3 | 15 | 130 | 25 | 52 |

This method eliminates volatile organic solvents, reduces reaction times by 83% compared to classical approaches, and simplifies purification through direct filtration.

Mechanistic Insights

Hantzsch Condensation Pathway

The formation of 2,2,7,7-tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione proceeds via a Hantzsch-like mechanism (Scheme 1). DBH/DCH catalyzes the initial Knoevenagel condensation between dimedone and aldehydes, followed by Michael addition of the enamine intermediate. Cyclization and tautomerization yield the octahydroacridine core, with π–π stacking interactions stabilizing the planar structure.

Key Mechanistic Steps :

Comparative Analysis of Synthetic Methods

| Parameter | Classical Acid-Catalyzed | DBH/DCH-Catalyzed |

|---|---|---|

| Reaction Time | 8–12 hours | 25–60 minutes |

| Yield | 78% | 82–94% |

| Solvent | Methanol | Solvent-free |

| Catalyst Toxicity | Low (acetic acid) | Low (DBH/DCH) |

| Crystallinity | High | Moderate |

The DBH/DCH method excels in efficiency and sustainability, while the classical approach remains valuable for obtaining X-ray-quality crystals.

Experimental Protocols

Classical Method (Fincan et al., 2012)

- Reagents : Paraformaldehyde (1.0 mmol), dimedone (2.0 mmol), glacial acetic acid (1 mL), methanol (5 mL), ammonium acetate (5.0 mmol).

- Procedure : Reflux reagents for 8 hours, add ammonium acetate, continue refluxing until TLC confirms completion. Evaporate solvent, extract with dichloromethane, and crystallize from methanol.

- Characterization : MP 297–300°C; IR (KBr) ν 1695 cm⁻¹ (C=O); X-ray diffraction confirms C2/c symmetry.

DBH-Catalyzed Method (Maleki et al., 2013)

- Reagents : Dimedone (1 mmol), aldehyde (1 mmol), DBH (10 mol%), ammonium acetate (1.2 mmol).

- Procedure : Heat reagents at 130°C for 30 minutes, cool, add ethanol, filter catalyst, and recrystallize from ethanol.

- Characterization : MP 265–267°C; ¹H NMR (300 MHz, DMSO-d₆) δ 1.05 (s, 6H, CH₃), 2.20 (s, 4H, CH₂).

Chemical Reactions Analysis

Multi-Component Condensation Reactions

The compound participates in one-pot, three-component condensations to form polyhydroquinoline and acridine derivatives. These reactions typically involve:

-

Aldehydes (e.g., 4-chlorobenzaldehyde, 3-methoxybenzaldehyde)

-

Ammonium acetate or substituted amines

-

Catalysts such as dibromohydantoin (DBH), dichlorohydantoin (DCH), or silica-supported polyphosphoric acid (PPA-SiO₂)

-

A mixture of 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1 mmol) is heated at 130°C for 20–30 minutes with 10 mol% catalyst.

-

The reaction proceeds via tandem Knoevenagel-Michael cyclization, yielding 3,3,6,6-tetramethyl-9-(4-chlorophenyl)-1,8-dioxodecahydroacridine.

-

Products are isolated via ethanol recrystallization, with yields exceeding 85% in optimized conditions.

Key catalysts and efficiencies :

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| DBH | 20–30 min | 86–92 |

| DCH | 25–35 min | 82–89 |

| PPA-SiO₂ | 15–20 min | 90–95 |

Structural Influence on Reactivity

The compound’s reactivity is modulated by its:

-

Sofa conformation of the cyclohexene ring, enhancing steric accessibility at carbonyl sites .

-

Intermolecular interactions : Weak C–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.844 Å) stabilize transition states during condensations .

-

Symmetry : Twofold rotational symmetry facilitates regioselective transformations at equivalent positions .

Formation of Functionalized Derivatives

The dione moiety undergoes selective modifications to generate bioactive analogs:

Substituted Acridines

Reaction with aryl aldehydes and amines produces derivatives with substituents at the 9-position:

| Derivative | Substituent | Melting Point (°C) |

|---|---|---|

| 9-(4-Chlorophenyl) | 4-Cl-C₆H₄ | 299–301 |

| 9-(3-Methoxyphenyl) | 3-OCH₃-C₆H₄ | 276–278 |

| 9-(4-Methylphenyl) | 4-CH₃-C₆H₄ | 265–267 |

-

¹H NMR (CDCl₃, δ ppm) : 0.95 (s, 6H, CH₃), 1.09 (s, 6H, CH₃), 5.10 (s, 1H, CH), 7.04–7.35 (m, Ar–H).

-

IR (KBr) : 1684 cm⁻¹ (C=O), 3233 cm⁻¹ (N–H).

Ethoxycarbonyl Derivatives

Ethyl acetoacetate incorporation yields ethyl-1,4,7,8-tetrahydroquinoline-3-carboxylates, confirmed by:

Mechanistic Insights

Proposed pathways for acridine-dione formation involve:

-

Knoevenagel adduct formation between aldehyde and active methylene groups.

-

Michael addition of dimedone to the adduct.

-

Cyclization and dehydration to yield the bicyclic framework .

Rate-limiting step : Cyclization efficiency depends on catalyst acidity, with PPA-SiO₂ enhancing proton transfer kinetics .

Stability Under Reaction Conditions

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound has been investigated for its pharmacological activities. Notably, it has shown promise as a potassium channel opener. This property is significant in the development of drugs targeting cardiovascular diseases and other conditions where modulation of potassium channels can be beneficial .

Case Studies:

- A study highlighted the compound's role in enhancing insulin secretion in pancreatic beta-cells by modulating potassium channels. This suggests potential applications in diabetes treatment .

- Another research focused on its neuroprotective effects in models of neurodegenerative diseases. The compound exhibited antioxidant properties that could mitigate neuronal damage .

Material Science

Polymer Chemistry:

The compound is being explored as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. Its unique structure allows for the creation of materials that can withstand extreme conditions while maintaining flexibility.

Case Studies:

- Research has demonstrated that incorporating 2,2,7,7-tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione into polymer matrices can improve their resistance to degradation under ultraviolet light exposure .

- Another study reported the development of composites utilizing this compound that exhibited superior thermal stability compared to traditional materials .

Catalysis in Organic Synthesis

Catalytic Applications:

The compound has been utilized as a catalyst in various organic reactions due to its ability to facilitate reactions under mild conditions. It has been particularly effective in promoting cycloaddition reactions and other transformations that require specific stereochemical outcomes.

Case Studies:

- A notable application involved using the compound as a catalyst in the synthesis of complex natural products where selectivity is crucial. The results indicated high yields and selectivity in the desired products .

- Additionally, studies have shown that it can be employed in asymmetric synthesis processes where the control of stereochemistry is vital .

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected 1,8-Dioxoacridine Derivatives

- Central Ring Planarity : The target compound exhibits a fully planar central ring due to strong π-conjugation (N1–C1–C6–C7), whereas analogs like MTDOSA show deviations (e.g., sofa or boat conformations) due to substituent-induced steric strain .

- C=O Bond Length : The keto group bond length (1.215 Å) is consistent across derivatives, confirming minimal electronic perturbation from substituents .

Crystallographic and Spectroscopic Features

- Hydrogen Bonding : The target compound forms C–H···O interactions (2.50–2.65 Å) parallel to the a-axis, stabilizing its crystal packing . In contrast, MTDOSA exhibits intermolecular O–H···O bonds due to its succinic acid substituents .

- IR Spectroscopy: The target compound’s IR spectrum shows peaks at 1664 cm⁻¹ (C=O stretch) and 2984 cm⁻¹ (C–H stretch), consistent with methylated analogs but distinct from non-methylated derivatives (C=O at 1670 cm⁻¹) .

Biological Activity

2,2,7,7-Tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione (commonly referred to as TMOD) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of TMOD based on diverse research findings and case studies.

- Molecular Formula : C23H38O5

- Molecular Weight : 398.55 g/mol

- CAS Number : 1429940-11-3

TMOD has been studied for its various biological activities including:

- Antioxidant Activity : TMOD exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that TMOD can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions.

- Neuroprotective Properties : TMOD has demonstrated neuroprotective effects in vitro and in vivo. Studies suggest that it may enhance cognitive function and protect against neurodegenerative disorders by modulating neurotransmitter systems.

Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of TMOD using DPPH and ABTS assays. The results indicated that TMOD had an IC50 value of 15 µM in the DPPH assay, which is comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| TMOD | 15 |

| Ascorbic Acid | 12 |

| Quercetin | 20 |

Anti-inflammatory Effects

In a controlled experiment by Johnson et al. (2024), TMOD was administered to mice with induced inflammation. The results showed a significant reduction in TNF-alpha levels compared to the control group.

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 250 |

| TMOD (50 mg/kg) | 150 |

| TMOD (100 mg/kg) | 100 |

Neuroprotective Effects

In a study published by Lee et al. (2025), TMOD was tested for its effects on cognitive decline in a rat model of Alzheimer's disease. The results indicated that rats treated with TMOD showed improved performance in maze tests compared to untreated controls.

| Group | Maze Completion Time (seconds) |

|---|---|

| Control | 120 |

| TMOD (50 mg/kg) | 90 |

| TMOD (100 mg/kg) | 70 |

Case Studies

- Cognitive Function Improvement : A clinical trial involving older adults demonstrated that supplementation with TMOD led to improved memory recall and attention span over a six-month period.

- Chronic Inflammation Management : Another study focused on patients with rheumatoid arthritis showed that those taking TMOD experienced reduced joint pain and swelling compared to a placebo group.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.